4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole

Lipophilicity Lead optimisation Drug design

4‑Bromo‑1‑(difluoromethyl)‑3‑(ethoxymethyl)‑1H‑pyrazole (CAS 1856078‑50‑6) is a tri‑substituted pyrazole bearing a C4 bromine atom, an N1 difluoromethyl group, and a C3 ethoxymethyl side chain. This substitution pattern creates a halogenated heterocycle with a molecular weight of 255.06 g·mol⁻¹, a predicted boiling point of 246.3 ± 40.0 °C, and a density of 1.63 ± 0.1 g·cm⁻³.

Molecular Formula C7H9BrF2N2O
Molecular Weight 255.063
CAS No. 1856078-50-6
Cat. No. B2594321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
CAS1856078-50-6
Molecular FormulaC7H9BrF2N2O
Molecular Weight255.063
Structural Identifiers
SMILESCCOCC1=NN(C=C1Br)C(F)F
InChIInChI=1S/C7H9BrF2N2O/c1-2-13-4-6-5(8)3-12(11-6)7(9)10/h3,7H,2,4H2,1H3
InChIKeyACVNUTDMETUCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4‑Bromo‑1‑(difluoromethyl)‑3‑(ethoxymethyl)‑1H‑pyrazole (CAS 1856078‑50‑6) Is a Preferred Pyrazole Building Block for Medicinal and Agrochemical Synthesis


4‑Bromo‑1‑(difluoromethyl)‑3‑(ethoxymethyl)‑1H‑pyrazole (CAS 1856078‑50‑6) is a tri‑substituted pyrazole bearing a C4 bromine atom, an N1 difluoromethyl group, and a C3 ethoxymethyl side chain. This substitution pattern creates a halogenated heterocycle with a molecular weight of 255.06 g·mol⁻¹, a predicted boiling point of 246.3 ± 40.0 °C, and a density of 1.63 ± 0.1 g·cm⁻³ . The combination of an aryl bromide handle—suitable for diverse cross‑coupling reactions—and a metabolically stabilising difluoromethyl group makes this scaffold a versatile intermediate in agrochemical and pharmaceutical research . Commercial availability from multiple suppliers at purities up to 98% further supports its use in structure–activity relationship (SAR) programmes .

Why Generic Substitution of 4‑Bromo‑1‑(difluoromethyl)‑3‑(ethoxymethyl)‑1H‑pyrazole Is Not Advisable for Quantitative SAR and Scalable Synthesis


Within the 4‑halo‑1‑(difluoromethyl)‑3‑(alkoxymethyl)‑1H‑pyrazole family, minor changes in the alkoxy chain length or halogen identity produce measurable shifts in lipophilicity (ΔLogP ≈ 0.4 per methylene unit) and steric bulk that can alter cross‑coupling kinetics, metabolic stability, and target binding . Relying on a generic replacement—for example, using the methoxy analogue (LogP 2.19) in a hydrophobic pharmacophore optimised for the ethoxy homologue (LogP 2.58)—risks a significant drop in permeability or a change in off‑target profile that cannot be remedied without re‑optimising the entire lead series . The specific electronic influence of bromine versus chlorine likewise affects oxidative addition rates in downstream transformations, making direct substitution unreliable when reaction yields or product selectivity are critical .

Quantitative Differentiation Evidence for 4‑Bromo‑1‑(difluoromethyl)‑3‑(ethoxymethyl)‑1H‑pyrazole vs. Methoxy and Propoxy Congeners


Lipophilicity Tuning: 0.39 LogP Increase Over the Methoxy Homologue

The target compound (C7, ethoxy) exhibits a predicted LogP of 2.58, whereas the methoxy congener (C6) records a LogP of 2.19—a gain of 0.39 log units . This difference corresponds to an approximately 2.5‑fold higher octanol/water partition coefficient, which can be decisive for crossing lipid bilayers or engaging hydrophobic binding pockets.

Lipophilicity Lead optimisation Drug design

Increased Steric Bulk vs. Methoxy Analogue: Impact on Rotatable Bonds and Conformational Space

The ethoxymethyl group introduces four freely rotatable bonds compared with three for the methoxymethyl substituent . The additional methylene unit increases the van der Waals volume and conformational flexibility, which can influence binding entropy and selectivity in enzyme or receptor pockets.

Steric effects Conformational analysis Molecular recognition

Predicted Boiling Point Elevation Relative to Lower Homologues Enhances Distillative Purification Feasibility

The target compound has a predicted boiling point of 246.3 °C . Although experimental boiling points for the methoxy (C6) and propoxy (C8) analogues are not publicly disclosed, homologous series behaviour indicates that each additional methylene group typically raises the boiling point by 15–25 °C. The ethoxy homologue occupies a volatility window that may be more amenable to short‑path distillation than the propoxy analogue while offering better thermal separation from low‑boiling impurities than the methoxy compound.

Purification Distillation Process chemistry

Maintained Hazard Profile Across Homologues: No Safety Penalty for Choosing the Ethoxy Variant

Safety data sheets for the target compound and its methoxy and propoxy analogues consistently carry GHS07 pictograms with the same hazard (H302, H315, H319, H335) and precautionary statements . There is no evidence that the ethoxy substitution introduces additional toxicological or environmental hazards compared with the shorter or longer alkoxy chains.

Safety Handling Procurement compliance

Procurement‑Driven Application Scenarios for 4‑Bromo‑1‑(difluoromethyl)‑3‑(ethoxymethyl)‑1H‑pyrazole Where Differentiation Matters


Late‑Stage Lead Optimisation When a LogP of 2.5–2.6 Is Required for CNS or Cellular Permeability

Medicinal chemistry teams targeting a LogP of ~2.6 for optimal blood–brain barrier penetration or intracellular target engagement should select the ethoxy homologue (LogP 2.58) rather than the methoxy analogue (LogP 2.19), as the 0.39 log‑unit gain may be decisive for achieving the desired pharmacokinetic profile .

Conformational Scanning of a Pyrazole‑Based Pharmacophore

Researchers examining how alkoxy‑chain length influences receptor selectivity can incorporate the ethoxy compound as the C2‑bridged partner in a homologous series, exploiting the four rotatable bonds (vs. three for the methoxy analogue) to modulate binding entropy without changing the core ring electronics .

Process Development Requiring Distillation‑Compatible Intermediates

The predicted boiling point of 246 °C places the ethoxy compound in a thermal window where short‑path distillation is feasible without the risk of polymerisation that can accompany higher‑boiling propoxy analogues . This may simplify purification in multi‑step synthetic sequences.

Consolidated Inventory Strategy for Heterocyclic Building‑Block Collections

Procurement managers can stock the ethoxy compound as the representative of the bromo‑difluoromethyl‑alkoxymethyl pyrazole series because it shares the same hazard classification as the methoxy and propoxy variants (H302‑H319, GHS07) , minimising the diversity of safety documentation required while covering the intermediate lipophilicity range.

Quote Request

Request a Quote for 4-bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.